N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenesulfonamide
Overview
Description
N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenesulfonamide, commonly known as THIOMAB™, is a small molecule drug that has shown promising results in scientific research. It is a potent inhibitor of a specific protein target, and its mechanism of action has been extensively studied.
Scientific Research Applications
THIOMAB™ has been extensively studied in scientific research, and its potential applications are numerous. It has been shown to be a potent inhibitor of a specific protein target, which has implications in several disease areas such as cancer, inflammation, and autoimmune disorders. THIOMAB™ has also been studied for its potential use as a diagnostic tool for certain diseases.
Mechanism of Action
THIOMAB™ works by inhibiting a specific protein target, which plays a crucial role in several disease pathways. The protein target is involved in cell signaling and regulation, and its inhibition has been shown to have anti-tumor and anti-inflammatory effects. THIOMAB™ binds to the protein target with high affinity, preventing its activity and leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
THIOMAB™ has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit tumor growth and reduce inflammation. It has also been shown to have an effect on the immune system, specifically on T cells. THIOMAB™ has been shown to increase the number of regulatory T cells, which play a crucial role in immune tolerance and preventing autoimmunity.
Advantages and Limitations for Lab Experiments
THIOMAB™ has several advantages for use in lab experiments. It is a small molecule drug, which makes it easy to handle and administer. It has also been extensively studied, and its mechanism of action is well understood. However, THIOMAB™ has some limitations, such as its specificity for a single protein target. This limits its potential applications to diseases where the protein target is involved.
Future Directions
There are several future directions for THIOMAB™ research. One potential direction is to study its use in combination with other drugs to enhance its efficacy. Another direction is to study its potential use as a diagnostic tool for certain diseases. Additionally, further research is needed to explore its potential applications in other disease areas, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, THIOMAB™ is a small molecule drug that has shown promising results in scientific research. Its mechanism of action has been extensively studied, and it has potential applications in several disease areas. While it has some limitations, its advantages make it an attractive option for use in lab experiments. Future research is needed to explore its potential applications further and to optimize its use in combination with other drugs.
properties
IUPAC Name |
N-methyl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S3/c1-15(21(16,17)11-5-3-7-20-11)8-10-13-12(14-18-10)9-4-2-6-19-9/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFVUJLDOURIIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=CS2)S(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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